Hygroscopic (chloromethyl)triphenylphosphonium chloride causes weighing errors and reaction failures. Our non-hygroscopic iodide salt provides accurate stoichiometry for reliable Wittig chloromethylenation. Delivers 3:1 Z-stereoselectivity for Z-chloroolefins and alkynes. ≥97% pure, in stock for immediate global shipping.
(Chloromethyl)triphenylphosphonium iodide (CAS 68089-86-1) is a specialized quaternary phosphonium salt utilized primarily as a precursor for the generation of chloromethylenetriphenylphosphorane, a highly reactive Wittig reagent. In industrial and advanced academic synthesis, this compound is procured to execute the stereoselective chloromethylenation of aldehydes and ketones, directly installing a chlorovinyl moiety [1]. Unlike standard methylenation reagents, the presence of the chloromethyl group provides a functionalized olefin that can serve as a stable structural motif or a reactive handle for subsequent dehydrochlorination to yield terminal alkynes [2]. The iodide counterion imparts favorable crystallinity and solubility profiles in polar aprotic solvents like THF, making it a critical reagent for moisture-sensitive, low-temperature olefination protocols [1].
Wittig chloromethylenation of aldehydes and ketones to chloroolefins
Water-soluble iodide salt supports aqueous-phase and green chemistry workflows
Efficient ylide generation with milder base, preserving sensitive functional groups
Substituting (chloromethyl)triphenylphosphonium iodide with its direct structural analog, (chloromethyl)triphenylphosphonium chloride, introduces severe processability and reproducibility issues. The chloride salt is notoriously hygroscopic, rapidly absorbing atmospheric moisture to form an intractable gum, which prevents accurate stoichiometric weighing and introduces water into highly moisture-sensitive ylide generation steps [1]. Furthermore, attempting to substitute this reagent with standard methyltriphenylphosphonium halides fails entirely to install the requisite vinylic chloride, while bromomethyl analogs yield bromoolefins that exhibit different stability and reactivity profiles during downstream cross-coupling or elimination reactions [2]. Consequently, procuring the specific iodide salt is essential for maintaining reagent stability, ensuring precise dosing, and achieving high Z-stereoselectivity in complex Wittig olefinations [3].
A critical procurement differentiator for (chloromethyl)triphenylphosphonium iodide is its physical stability under standard laboratory conditions. While the closely related (chloromethyl)triphenylphosphonium chloride is highly hygroscopic and tends to 'gum on exposure to air,' the iodide salt precipitates as a stable, free-flowing white to off-white powder [1]. This solid can be stored in a desiccator for extended periods without decomposition or moisture uptake [2].
| Evidence Dimension | Physical stability and moisture resistance |
| Target Compound Data | Stable, free-flowing crystalline powder; does not gum upon standard atmospheric exposure. |
| Comparator Or Baseline | (Chloromethyl)triphenylphosphonium chloride (highly hygroscopic, forms an intractable gum on exposure to air). |
| Quantified Difference | Qualitative shift from a moisture-sensitive, unweighable gum to a stable, accurately weighable solid. |
| Conditions | Ambient atmospheric exposure during reagent weighing and transfer. |
Eliminating hygroscopicity ensures accurate stoichiometric weighing and prevents the introduction of trace water, which rapidly quenches the strong bases required for ylide generation.
The iodide counterion plays a significant role in the stereochemical outcome of the Wittig reaction. When (chloromethyl)triphenylphosphonium iodide is treated with a base such as KOtBu or n-BuLi at low temperatures, the resulting ylide reacts with complex ketones and aldehydes to preferentially form the Z-chloroolefin. For example, in the total synthesis of malyngamides, the use of this specific iodide salt yielded the target vinyl chloride in a 72% overall yield with a 3:1 Z:E stereoisomeric ratio [2]. Similar high Z-selectivity (up to 83% yield of the desired diastereomeric mixture) was observed in the synthesis of smenamide A precursors [1].
| Evidence Dimension | Z/E stereoisomeric ratio of the resulting chloroolefin |
| Target Compound Data | 3:1 Z:E ratio (72-83% yield) in complex natural product ketone models. |
| Comparator Or Baseline | Standard non-selective Wittig conditions (typically yielding near 1:1 E/Z mixtures). |
| Quantified Difference | 3-fold preference for the Z-isomer over the E-isomer. |
| Conditions | Reaction with KOtBu or n-BuLi in THF at -78 °C to 0 °C. |
High Z-stereoselectivity minimizes the need for difficult, yield-reducing chromatographic separations of geometric isomers in late-stage synthesis.
The commercial and laboratory viability of (chloromethyl)triphenylphosphonium iodide is driven by its highly efficient synthesis route. It is prepared via the reaction of triphenylphosphine with chloroiodomethane. Because iodine is a vastly superior leaving group compared to chlorine, the reaction proceeds selectively at the iodide site, yielding the pure chloromethyl phosphonium iodide salt (e.g., 67% isolated yield as a pure precipitate) without requiring harsh conditions [2]. In contrast, synthesizing the chloride salt requires reacting triphenylphosphine with dichloromethane, a sluggish reaction that often requires high pressure, elevated temperatures, and prolonged times, leading to lower purity and potential side reactions [1].
| Evidence Dimension | Precursor synthesis efficiency and leaving group selectivity |
| Target Compound Data | Selective SN2 displacement of iodide from chloroiodomethane under mild reflux, yielding pure precipitate. |
| Comparator Or Baseline | (Chloromethyl)triphenylphosphonium chloride (requires harsh, high-energy conditions with dichloromethane). |
| Quantified Difference | Mild, selective mono-alkylation vs. high-energy, low-selectivity reaction conditions. |
| Conditions | Refluxing in tert-butanol or similar solvents for 4 hours. |
Procuring a reagent manufactured via a clean, selective pathway guarantees higher batch-to-batch purity, free from dialkylated or degraded phosphonium impurities.
Due to its favorable 3:1 Z:E stereoselectivity and high purity, (chloromethyl)triphenylphosphonium iodide is the reagent of choice for installing terminal chlorovinyl groups in complex bioactive molecules. It is extensively utilized in the total synthesis of marine natural products, such as smenamide A, malyngamides, and dechlorotrichotoxin A, where the exact geometry of the chloroolefin is critical for biological activity [1].
The compound serves as a highly effective C1 homologation reagent. Following the Wittig chloromethylenation of an aldehyde, the resulting chlorovinyl intermediate can be treated with a strong base (such as methyllithium or n-butyllithium) to undergo dehydrochlorination. This sequence cleanly provides homologous terminal alkynes, a vital transformation in the synthesis of alkyne-functionalized pharmaceutical intermediates[2].
In drug discovery, the Z-chloroolefin moiety is frequently employed as a rigid, metabolically stable bioisostere for amide bonds or other flexible linkers. The use of (chloromethyl)triphenylphosphonium iodide allows medicinal chemists to reliably scale the synthesis of these rigidified scaffolds without the handling difficulties and moisture-induced degradation associated with the corresponding chloride salts [3].